Pyrrolidinyl urea derivative 11
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Overview
Description
Carphenazine, also known as carphenazine maleate, is a phenothiazine derivative that was primarily used as an antipsychotic and tranquilizer. It was developed for the treatment of chronic schizophrenic psychoses in hospitalized patients. it has since been withdrawn from the market .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carphenazine involves multiple steps:
- The alkylation reaction between 2-propionyl phenothiazine and 1-bromo-3-chloropropane produces 1-(10-(3-chloropropyl)phenothiazin-2-yl)propan-1-one.
- A second alkylation step with 2-(1-piperazinyl)ethanol completes the synthesis of carphenazine .
Industrial Production Methods: While specific industrial production methods for carphenazine are not widely documented, the general approach involves the aforementioned synthetic routes under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Carphenazine undergoes various chemical reactions, including:
Oxidation: Carphenazine can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert carphenazine to its corresponding reduced forms.
Substitution: Carphenazine can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine ring.
Scientific Research Applications
Carphenazine has been studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the reactivity of phenothiazine derivatives.
Biology: Research has explored its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Historically, carphenazine was used to manage symptoms of schizophrenia and other psychotic disorders.
Industry: Although not widely used industrially, its synthesis and reactions provide insights into the production of similar compounds
Mechanism of Action
Carphenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and is believed to affect the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Carphenazine is part of the phenothiazine class of antipsychotic agents, which includes several similar compounds:
Butaperazine: Uses a butanoyl group instead of a propanoyl group.
Fluphenazine: Contains a trifluoromethyl group on the phenothiazine ring.
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Uniqueness: Carphenazine’s unique structure, particularly its piperazine side-chain, distinguishes it from other phenothiazine derivatives. This structural difference contributes to its specific pharmacological profile and effects.
Properties
Molecular Formula |
C23H27F2N7O2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea |
InChI |
InChI=1S/C23H27F2N7O2/c1-14-10-27-20(11-26-14)19-9-22(31(2)30-19)29-23(33)28-21-13-32(6-7-34-3)12-16(21)15-4-5-17(24)18(25)8-15/h4-5,8-11,16,21H,6-7,12-13H2,1-3H3,(H2,28,29,33)/t16-,21+/m0/s1 |
InChI Key |
NPZQKAJVRDLUTI-HRAATJIYSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)C2=NN(C(=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)F)CCOC)C |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NN(C(=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)F)CCOC)C |
Origin of Product |
United States |
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